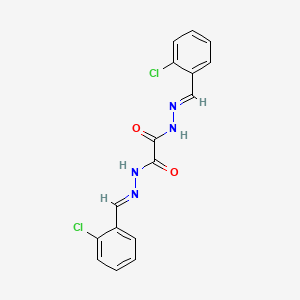

4-(4-氯苄基)-N-(4-乙基亚苄基)-1-哌嗪胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzylpiperazine derivatives and related compounds often involves complex reactions such as Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation. One example includes the synthesis of a novel compound, N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, which used 4-methylbenzylamine as a starting material (Xue Si-jia, 2012). Similarly, the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines explored the relationship between the triazaalkane linker's structure and the compounds' cardiotropic activity (G. Mokrov et al., 2019).

Molecular Structure Analysis

Studies on the crystal structure of related compounds, such as N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, have shown nonplanar molecules with specific configurations and no intra- or intermolecular hydrogen bonds in the crystal structure (Xue Si-jia, 2012). These analyses are crucial for understanding the compound's interactions and stability.

Chemical Reactions and Properties

The chemical reactions involving benzylpiperazine derivatives include various substitution reactions, as seen in the synthesis of compounds related to KB-2796 metabolites, which aim to confirm proposed structures through the synthesis of authentic compounds (H. Ohtaka et al., 1989). These reactions are instrumental in exploring the chemical properties and potential applications of these compounds.

Physical Properties Analysis

The physical properties, such as crystal structure and molecular conformation, are essential for understanding the stability and reactivity of compounds. The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, for example, demonstrates the conformation of molecules in the crystal and provides insights into the intermolecular interactions within the structure (Md. Serajul Haque Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties of benzylpiperazine derivatives, including their reactivity, binding affinity, and interactions with biological targets, are extensively studied. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated high affinity and selectivity for the dopamine D4 receptor, showcasing the potential therapeutic applications of these compounds (R. Perrone et al., 1998).

科学研究应用

抗菌和抗真菌活性

多项研究表明,与4-(4-氯苄基)-N-(4-乙基亚苄基)-1-哌嗪胺相关的化合物具有抗菌和抗真菌的潜力。例如,徐等人(2018 年)制备了含有哌嗪环的双席夫碱,对大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌表现出良好的抗菌活性 (Xu et al., 2018)。同样,Bektaş 等人(2010 年)合成了新型 1,2,4-三唑衍生物,包括使用甲基哌嗪的席夫碱衍生物,对测试的微生物表现出良好至中等的抗菌活性 (Bektaş et al., 2010)。

细胞毒性活性

对 4-(4-氯苄基)-N-(4-乙基亚苄基)-1-哌嗪胺衍生物的研究还探讨了它们对各种癌细胞系的细胞毒性活性。Yarim 等人(2012 年)设计了一系列新型 1-(4-取代苯甲酰基)-4-(4-氯苯甲基)哌嗪衍生物,证明了对肝癌、乳腺癌、结肠癌、胃癌和子宫内膜癌细胞系具有显着的细胞生长抑制活性 (Yarim et al., 2012)。

生物活性特性

从海洋放线菌中分离出了与 4-(4-氯苄基)-N-(4-乙基亚苄基)-1-哌嗪胺在结构上相关的化合物,表现出生物活性特性。Sobolevskaya 等人(2007 年)从海洋放线菌链霉菌属中分离出新的化合物,其细胞毒性活性是根据它们对海胆紫海胆精子和卵子的影响估计的 (Sobolevskaya et al., 2007)。

聚合物的抗氧化特性

Desai 等人(2004 年)合成并表征了含有受阻酚的胺部分,包括 1-(4-甲基苄基)哌嗪的衍生物,作为聚丙烯共聚物的抗氧化剂,证明了它们在增强聚丙烯共聚物的热氧化稳定性方面的潜力 (Desai et al., 2004)。

属性

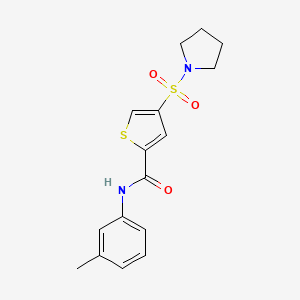

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3/c1-2-17-3-5-18(6-4-17)15-22-24-13-11-23(12-14-24)16-19-7-9-20(21)10-8-19/h3-10,15H,2,11-14,16H2,1H3/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLDJSGZLODAKS-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzyl)-N-[(E)-(4-ethylphenyl)methylidene]-1-piperazinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5536178.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)